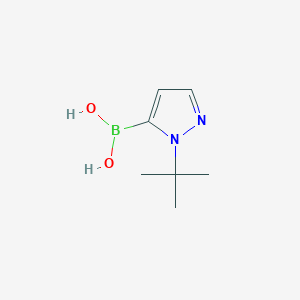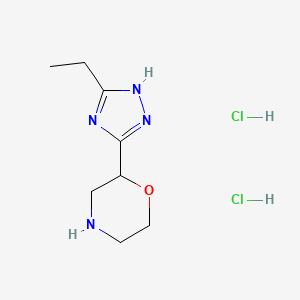
2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the morpholine ring enhances its solubility and bioavailability, making it a valuable compound in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting ethyl hydrazinecarboxylate with formamide under reflux conditions to form 5-ethyl-1H-1,2,4-triazole.
Introduction of the morpholine ring: The 5-ethyl-1H-1,2,4-triazole is then reacted with morpholine in the presence of a suitable catalyst, such as potassium carbonate, under reflux conditions.
Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the dihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
化学反应分析
Types of Reactions
2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted triazole derivatives with different functional groups.
科学研究应用
2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with enhanced properties, such as improved solubility and stability.
作用机制
The mechanism of action of 2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride involves:
Molecular Targets: The compound targets specific enzymes and receptors in microbial and cancer cells, inhibiting their growth and proliferation.
Pathways Involved: It interferes with the synthesis of essential biomolecules, such as nucleic acids and proteins, leading to cell death. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
1,2,4-Triazole derivatives: These include compounds like fluconazole and ribavirin, which are known for their antifungal and antiviral activities.
Morpholine derivatives: Compounds such as morpholine-4-carboxamide, which are used in various industrial applications.
Uniqueness
2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride is unique due to the combination of the 1,2,4-triazole ring and the morpholine ring, which enhances its solubility, bioavailability, and biological activity
属性
分子式 |
C8H16Cl2N4O |
|---|---|
分子量 |
255.14 g/mol |
IUPAC 名称 |
2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-2-7-10-8(12-11-7)6-5-9-3-4-13-6;;/h6,9H,2-5H2,1H3,(H,10,11,12);2*1H |
InChI 键 |
BUAHWYLEPCXLRP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=NN1)C2CNCCO2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B13458073.png)
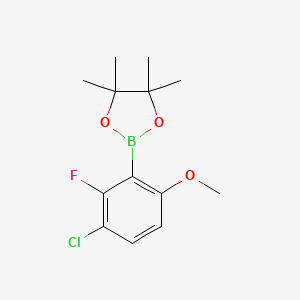
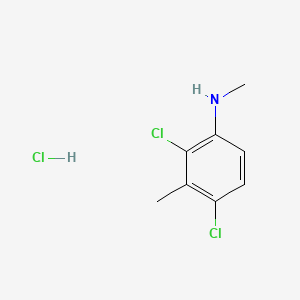
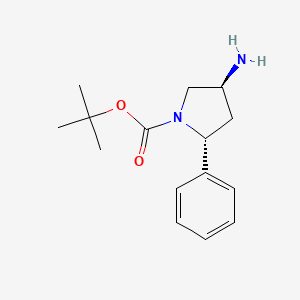
![[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B13458095.png)
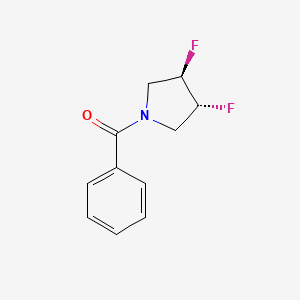
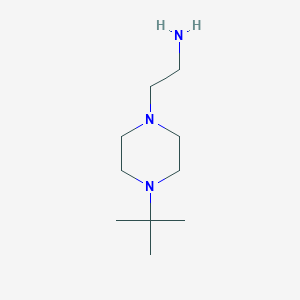
![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
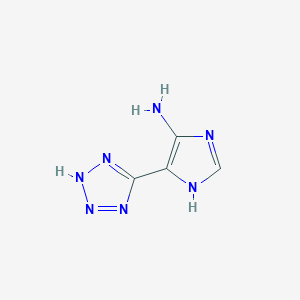
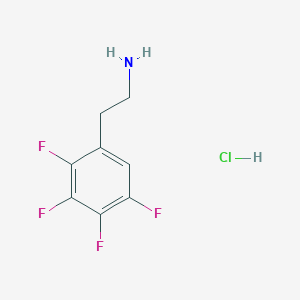
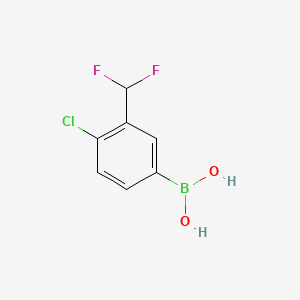
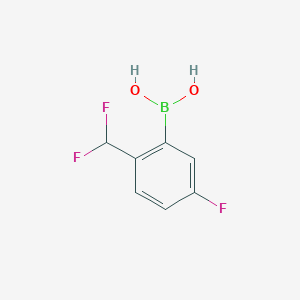
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
